2-Fluoro-5-formylphenylboronic acid

Protodeboronation Boronic Acid Stability Cross-Coupling Optimization

Researchers face yield erosion from ortho-fluorine-accelerated protodeboronation. 2-Fluoro-5-formylphenylboronic acid (CAS 352534-79-3) is a bifunctional arylboronic acid building block designed for Suzuki-Miyaura cross-coupling. • Ortho-fluorine and para-formyl substitution pattern for precise SAR exploration • ≥98% purity minimizes impurity profiles • Air-sensitive solid stored under inert atmosphere at 2-8°C ensures coupling efficiency. Reliable procurement for pharma and agrochemical R&D.

Molecular Formula C7H6BFO3
Molecular Weight 167.93 g/mol
CAS No. 352534-79-3
Cat. No. B1302978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-formylphenylboronic acid
CAS352534-79-3
Molecular FormulaC7H6BFO3
Molecular Weight167.93 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C=O)F)(O)O
InChIInChI=1S/C7H6BFO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H
InChIKeySQSWYWCEKCVQEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-formylphenylboronic Acid – Technical Baseline


2-Fluoro-5-formylphenylboronic acid (CAS 352534-79-3) is a bifunctional arylboronic acid building block with the molecular formula C₇H₆BFO₃ and a molecular weight of 167.93 g/mol . The compound features a phenyl ring substituted with an ortho-fluorine at the 2-position and a formyl (aldehyde) group at the 5-position, creating a distinct electronic and steric profile that differentiates it from non-fluorinated or meta/para-substituted analogs . Commercially available with purities typically ≥97–98% (HPLC), it is supplied as a white to pale yellow solid with a melting point of 168–171°C and is air-sensitive, requiring storage under inert atmosphere . The compound is employed as a key synthetic intermediate in Suzuki-Miyaura cross-coupling reactions for the construction of fluorinated biaryl architectures relevant to pharmaceutical and agrochemical development.

Bifunctional building block: boronic acid for Suzuki-Miyaura coupling plus aldehyde for condensation or reduction
Ortho-fluorine modulates electronic profile; requires base-free or mild coupling protocol review
Fit for fluorinated biaryl synthesis in pharmaceutical and agrochemical intermediate workflows

2-Fluoro-5-formylphenylboronic Acid vs. Non-Fluorinated Analogs


The substitution of 2-fluoro-5-formylphenylboronic acid with simpler, non-fluorinated formylphenylboronic acids (e.g., 3- or 4-formylphenylboronic acid) or alternative halogenated analogs is not chemically equivalent. The ortho-fluorine substituent induces a pronounced electron-withdrawing effect that alters the reactivity of the boronic acid moiety, increasing its electrophilicity and susceptibility to base-accelerated protodeboronation—a degradation pathway that can substantially reduce coupling efficiency if not properly managed [1]. Simultaneously, the para-oriented formyl group provides an orthogonal reactive handle, but its electronic interplay with the ortho-fluorine is distinct from that in meta- or non-fluorinated congeners, affecting both the regioselectivity and kinetics of palladium-catalyzed cross-coupling reactions. Furthermore, the specific substitution pattern (2-fluoro, 5-formyl) dictates the geometry of the resulting biaryl products, which is critical in structure-activity relationship (SAR) optimization where precise spatial arrangement of fluorine and aldehyde functionalities is required. Therefore, procurement decisions based on functional group similarity alone—without accounting for the ortho-fluorine electronic modulation and its synthetic consequences—risk compromised reaction yields, increased impurity profiles, and failed target molecule synthesis.

Factor
This Compound
Non-Fluorinated Analogs
Electronic Activation
Ortho-F -I effect increases boronic acid electrophilicity
Lacks this activation; transmetalation kinetics may differ
Protodeboronation Risk
Accelerated under basic conditions; requires protocol control
Lower susceptibility; standard basic protocols may suffice
Regiochemical Outcome
2-fluoro,5-formyl biaryl geometry
Different substitution pattern yields regioisomeric products

2-Fluoro-5-formylphenylboronic Acid – Differentiation Evidence


Protodeboronation Susceptibility vs. Non-Fluorinated Analogs

Polyfluorinated aryl boronic acid derivatives suffer from base-accelerated protodeboronation instability, a phenomenon that is specifically exacerbated by the presence of an ortho-fluorine substituent. The ortho-fluorine group in 2-fluoro-5-formylphenylboronic acid renders the compound significantly more susceptible to this degradation pathway compared to non-fluorinated analogs such as 3-formylphenylboronic acid. This instability is a known limitation that necessitates specialized, base-free or carefully optimized reaction conditions to achieve acceptable coupling yields [1].

Protodeboronation Risk
Class-level inference
Accelerated protodeboronation under basic conditions vs. non-fluorinated analogs
Reported susceptibility; requires base-free or mild coupling protocol review
Class-level characteristic; not quantified for this specific compound
Protodeboronation Boronic Acid Stability Cross-Coupling Optimization

Enhanced Electrophilicity from Ortho-Fluorine

The ortho-fluorine substituent in 2-fluoro-5-formylphenylboronic acid exerts a strong electron-withdrawing inductive effect (-I) that increases the electrophilicity of the boron atom compared to non-fluorinated phenylboronic acid derivatives. This electronic perturbation facilitates the transmetalation step in Suzuki-Miyaura couplings under appropriate conditions. While quantitative kinetic data for this exact compound are not available in the public domain, class-level studies confirm that ortho-fluoroaryl boronic acids exhibit enhanced electrophilicity, enabling efficient transformations under mild conditions [1]. This electronic profile contrasts with non-fluorinated formylphenylboronic acids (e.g., 3- or 4-formylphenylboronic acid), which lack this activation.

Electrophilicity Profile
Class-level inference
Enhanced electrophilicity via ortho-fluorine inductive (-I) effect
Reported electronic effect; may influence transmetalation kinetics
Class-level inference from ortho-fluoroaryl boronate studies
Electronic Effects Boronic Acid Reactivity Electrophilicity

Melting Point and Lipophilicity vs. 3-Formylphenylboronic Acid

2-Fluoro-5-formylphenylboronic acid exhibits a significantly higher melting point (168–171°C) compared to its regioisomer 3-formylphenylboronic acid (109–113°C), reflecting the impact of ortho-fluorine substitution on crystal packing and intermolecular interactions . Additionally, the predicted LogP (ACD/LogP) for 2-fluoro-5-formylphenylboronic acid is 0.88, indicating moderate lipophilicity distinct from non-fluorinated analogs . These differences are critical for purification (recrystallization) and for predicting compound behavior in biological assays or biphasic reaction systems.

Melting Point Difference
Cross-study comparable
Δmp ≈ 55–62°C higher vs. 3-formylphenylboronic acid (168–171°C vs. 109–113°C)
Measurable mp difference; may support recrystallization workflow
Experimental determination; source-specific review recommended
Physicochemical Properties Melting Point Lipophilicity

Dual Orthogonal Handles for Tandem Transformations

The 2-fluoro-5-formylphenylboronic acid scaffold presents two chemically orthogonal reactive sites: the boronic acid (for C–C cross-coupling) and the aldehyde (for condensation, reduction, or nucleophilic addition). This dual functionality allows sequential, chemoselective transformations without requiring protection/deprotection steps. For example, the boronic acid can undergo Suzuki-Miyaura coupling while the aldehyde remains intact, or the aldehyde can be reduced to a benzyl alcohol prior to or after coupling. In contrast, simpler boronic acids lacking the aldehyde handle (e.g., 2-fluorophenylboronic acid) cannot support such tandem diversification strategies .

Orthogonal Reactive Sites
Supporting evidence
Two orthogonal handles: –B(OH)₂ for C–C coupling + –CHO for condensation/reduction
Reported synthetic utility; enables sequential chemoselective transformations
Supplier-reported capability; validation in target workflow recommended
Bifunctional Building Block Chemoselectivity Tandem Reactions

Regiospecific Biaryl Geometry from Substitution Pattern

The 2-fluoro-5-formyl substitution pattern on the phenyl ring of this boronic acid determines the precise geometry and electronic distribution of the biaryl products generated via Suzuki-Miyaura coupling. When coupled with an aryl halide, the resulting biaryl will position the fluorine atom ortho to the newly formed C–C bond and the aldehyde group meta to the fluorine. This specific arrangement is distinct from that obtained using 3-fluoro-5-formylphenylboronic acid or 2-fluoro-4-formylphenylboronic acid, each of which would yield regioisomeric products with potentially different biological or material properties. This regiospecificity is critical in structure-activity relationship (SAR) studies where the spatial orientation of fluorine and aldehyde substituents directly impacts target binding and function .

Regiochemical Outcome
Supporting evidence
2-fluoro,5-formyl substitution pattern dictates biaryl product geometry
Structural context; determines spatial arrangement for SAR studies
Regioisomeric analogs yield different geometries; verify by analytical confirmation
Regioselectivity Biaryl Geometry SAR Optimization

2-Fluoro-5-formylphenylboronic Acid – Application Scenarios


Ortho-Fluorinated Biaryl Aldehydes for SAR Libraries

This compound is specifically suited for constructing ortho-fluorinated biaryl aldehyde scaffolds via Suzuki-Miyaura cross-coupling. The resulting products incorporate a fluorine atom adjacent to the biaryl linkage, a motif that can enhance metabolic stability and modulate binding affinity in drug candidates. The aldehyde functionality remains available for subsequent diversification—such as reductive amination, Grignard addition, or Knoevenagel condensation—enabling rapid library synthesis. The regiospecific 2-fluoro,5-formyl pattern ensures that SAR exploration accurately reflects the intended molecular geometry. However, due to the ortho-fluorine-accelerated protodeboronation documented in the literature [1], coupling protocols must employ mild, base-free, or carefully optimized conditions to avoid yield erosion.

Fluorescent Probes and Sensors Using Fluorine Effects

The combination of a fluorine substituent (modulating electron density and potentially influencing fluorescence quantum yield) with an aldehyde group (a conjugation site for fluorophore attachment) makes this building block valuable for developing fluorescent sensors and imaging agents. The ortho-fluorine can participate in unique intermolecular interactions (e.g., C–F···H–X hydrogen bonding) that influence the photophysical properties of the final probe. The higher melting point of this compound (168–171°C vs. 109–113°C for 3-formylphenylboronic acid) facilitates purification of intermediates, which is critical for achieving the high purity required for fluorescence applications.

Agrochemical Intermediates with Precise Halogenation

Fluorinated aromatic rings are common in modern agrochemicals due to fluorine's ability to enhance bioavailability and environmental stability. The 2-fluoro-5-formylphenylboronic acid enables the introduction of a fluorinated aryl unit bearing a functionalizable aldehyde into fungicide, herbicide, or insecticide candidate structures. The specific substitution pattern dictates the final compound's interaction with biological targets; using the incorrect regioisomer could lead to inactive or suboptimal leads. The bifunctional nature of this building block supports convergent synthetic strategies, potentially reducing step count and improving overall process efficiency in industrial-scale route development.

Base-Sensitive Cross-Coupling Method Development

Given the well-documented susceptibility of ortho-fluorinated aryl boronic acids to base-accelerated protodeboronation [1], 2-fluoro-5-formylphenylboronic acid serves as a challenging substrate for developing and validating new, milder Suzuki-Miyaura coupling protocols. Researchers can use this compound to test the efficacy of base-free catalytic systems, flow chemistry approaches, or alternative coupling partners (e.g., boronate esters) that mitigate protodeboronation. Success with this sensitive substrate demonstrates a method's robustness and broad applicability, making it a benchmark compound in methodology studies focused on polyfluorinated building blocks.

Application
Selection Property
Validation Focus
Fluorinated biaryl aldehyde synthesis
Ortho-fluorine electronic profile
Protodeboronation protocol review
Fluorescent probe and sensor development
Fluorine-modulated electronic properties
Purification and purity verification
Agrochemical intermediate synthesis
Bifunctional building block utility
Regioisomer identity confirmation
Cross-coupling method development
Protodeboronation sensitivity benchmark
Base-free protocol validation

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